molecular formula C11H14O B13276054 2-(2-Methylphenyl)cyclobutan-1-OL

2-(2-Methylphenyl)cyclobutan-1-OL

Cat. No.: B13276054
M. Wt: 162.23 g/mol
InChI Key: TZOVFJZICSKPLN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₁H₁₄O It is a cyclobutane derivative with a methylphenyl group attached to the second carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring This can be achieved using photochemical or thermal conditions

Industrial Production Methods

Industrial production of 2-(2-Methylphenyl)cyclobutan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)cyclobutan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products

    Oxidation: Formation of 2-(2-Methylphenyl)cyclobutanone.

    Reduction: Formation of 2-(2-Methylphenyl)cyclobutane.

    Substitution: Formation of 2-(2-Methylphenyl)cyclobutyl halides or amines.

Scientific Research Applications

2-(2-Methylphenyl)cyclobutan-1-OL has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)cyclobutan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclobutan-1-OL: Similar structure but lacks the methyl group on the phenyl ring.

    2-(2-Methylphenyl)cyclopropan-1-OL: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    2-(2-Methylphenyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(2-Methylphenyl)cyclobutan-1-OL is unique due to the presence of both the methylphenyl group and the hydroxyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O/c1-8-4-2-3-5-9(8)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3

InChI Key

TZOVFJZICSKPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCC2O

Origin of Product

United States

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